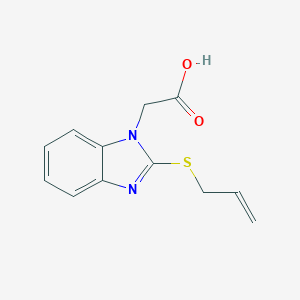

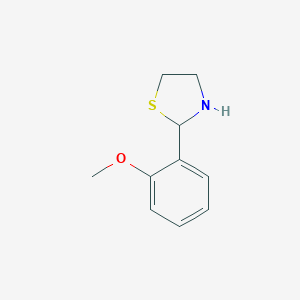

5-Isopropylmorpholin-3-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Isopropylmorpholin-3-one involves the use of sodium hydride in toluene . The reaction mixture is slowly warmed to room temperature and ethyl 2-chloroacetate is added in a dropwise manner . The reaction mixture is then heated to reflux for 20 hours .Physical And Chemical Properties Analysis

5-Isopropylmorpholin-3-one is a colorless liquid. Its molecular formula is C7H13NO2 and it has a molecular weight of 143.18 g/mol.Applications De Recherche Scientifique

Photoinitiation in Polymerization : N-Isopropylmorpholine was used as a model to investigate the properties of the morpholino substituent in photoinitiation of acrylate polymerization. It acts as a physical quencher for the triplet state of the photoinitiator and is a poor hydrogen donor. This implies its role in reducing initiating efficiency in certain polymerization processes (Arsu & Davidson, 1994).

Copolymerization Agent : The compound 3(S)-isopropylmorpholine-2,5-dione (IPMD), a derivative, was used in the lipase-catalyzed copolymerization with D,L-lactide. This process produced homopolymers and random copolymers, showcasing its potential in polymer manufacturing (Feng, Klee & Höcker, 2004).

Pharmacological Properties : A study on 2-(p-Nitrophenyl)-4-isopropylmorphine, a cyclic analog of INPEA, revealed that it loses beta-receptor blocking activity but maintains other properties like inhibitory effect on acetylcholine, demonstrating its potential in pharmacological research (Del Tacca et al., 1975).

Synthesis of Morpholin-2-one Derivatives : A new procedure for synthesizing novel 3-substituted morpholin-2-one-5-carboxamide derivatives was developed. This signifies its role in the development of new chemical entities (Kim et al., 2001).

Neurokinin-1 Receptor Antagonist : Research on a specific compound containing the morpholine unit showed its effectiveness as a neurokinin-1 receptor antagonist, highlighting its potential in therapeutic applications for conditions like depression (Harrison et al., 2001).

Crystal Structure Analysis : The crystal structure of a specific diketomorpholine derivative was reported, providing insights into the structural aspects of such compounds (Bolte & Egert, 1994).

Lipase-Catalyzed Polymerization : Another study explored the lipase-catalyzed ring-opening bulk polymerizations of IPMD, highlighting its application in polymer science (Feng, Knüfermann, Klee & Höcker, 1999).

Anticancer Properties : Research on polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, where derivatives of the compound were tested, showed promising anticancer activities (Yan et al., 2013).

Safety And Hazards

The safety data sheet for 5-Isopropylmorpholin-3-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The GHS signal word for this compound is “Warning” and the precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propriétés

IUPAC Name |

5-propan-2-ylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOLJYXTOMTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602031 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropylmorpholin-3-one | |

CAS RN |

127958-60-5 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)

![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)

![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)